5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC15989287
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid -](/images/structure/VC15989287.png) 
                        
Specification
| Molecular Formula | C8H6N2O3 | 
|---|---|
| Molecular Weight | 178.14 g/mol | 
| IUPAC Name | 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | 
| Standard InChI | InChI=1S/C8H6N2O3/c11-5-1-2-10-7(3-5)6(4-9-10)8(12)13/h1-4,9H,(H,12,13) | 
| Standard InChI Key | SAORLTAVELZVSJ-UHFFFAOYSA-N | 
| Canonical SMILES | C1=CN2C(=CC1=O)C(=CN2)C(=O)O | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a pyrazolo[1,5-a]pyridine system, a bicyclic structure featuring a five-membered pyrazole ring fused to a six-membered pyridine ring. Key substitutions include:
The IUPAC name, 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid, reflects this substitution pattern. Its SMILES notation is , and the InChIKey is KPAHXGSXTRKJCE-UHFFFAOYSA-N , shared with its brominated analog due to structural similarities .
Crystallographic and Stereochemical Data
While no direct crystallographic data for this compound is available, analogs like 5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (PubChem CID: 68507303) exhibit planar bicyclic systems with substituents influencing electronic distribution . The hydroxyl group likely participates in intramolecular hydrogen bonding, altering solubility and reactivity compared to halogenated derivatives.
Table 1: Key Molecular Descriptors
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 194.15 g/mol | |
| CAS Number | 1491327-16-2 | |
| SMILES | C1=CN2C(=C(C=N2)C(=O)O)C=C1O | 
Synthetic Methodologies
Ester Hydrolysis Route
A common synthesis strategy for pyrazolo[1,5-a]pyridine-3-carboxylic acids involves hydrolyzing ethyl esters under basic conditions. For example:
Decarboxylation and Functionalization
Alternative routes involve decarboxylation of precursors under acidic conditions (40% ) followed by Vilsmeier-Haack formylation or reoxidation of alcohols . For instance:
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Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-22-4) undergoes hydrolysis to 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid , suggesting analogous pathways for the 5-hydroxy derivative. 
Physicochemical Properties
Solubility and Lipophilicity
The carboxylic acid and hydroxyl groups enhance hydrophilicity compared to non-polar analogs. Estimated solubility in aqueous buffers (pH 7.4) is ~10–20 mM, while logP values (calculated) range from -0.5 to 0.2, indicating moderate membrane permeability .
Stability Profile
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Thermal Stability: Decomposes above 250°C without melting (differential scanning calorimetry inferred from analogs ). 
- 
pH Sensitivity: The carboxylic acid protonates below pH 3, affecting solubility and crystallinity . 
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for the compound is unavailable, the brominated analog (CAS: 1101121-05-4) shows:
For the 5-hydroxy derivative, the hydroxyl proton is expected near δ 9–10 ppm, with downfield shifts due to hydrogen bonding.
Infrared (IR) Spectroscopy
Key absorptions include:
Biological Activity and Applications
hDHODH Inhibition
Hydroxypyrazolo[1,5-a]pyridine derivatives inhibit hDHODH, a mitochondrial enzyme critical in pyrimidine biosynthesis . Compound 1 (IC = 1.2 nM) from shares structural motifs with the target compound, suggesting potential activity in acute myeloid leukemia (AML) therapy.
Structure-Activity Relationships (SAR)
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Hydroxyl Group: Enhances binding to Arg136 via hydrogen bonding . 
- 
Carboxylic Acid: Forms ionic interactions with Gln47, stabilizing the enzyme-inhibitor complex . 
Table 2: Comparative Enzymatic Activity
| Compound | IC (nM) | EC (THP1 differentiation) | 
|---|---|---|
| Brequinar (Clinical) | 265 | 265 | 
| 1 (Hydroxypyrazolo) | 1.2 | 32.8 | 
| 5-Hydroxy Analog (Predicted) | ~5–10 | ~50–100 | 
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